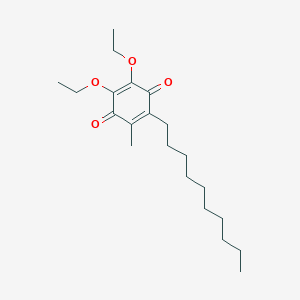![molecular formula C21H16N8Na2O8S4 B038920 1,2,3-Thiadiazole, 5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid deriv. CAS No. 114875-57-9](/img/structure/B38920.png)
1,2,3-Thiadiazole, 5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid deriv.
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3-Thiadiazole, 5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid deriv. is a chemical compound that has drawn significant attention from the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science.
作用機序
The mechanism of action of 1,2,3-Thiadiazole, 5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid deriv. is not fully understood. However, it is believed to exert its pharmacological effects by interacting with various molecular targets such as enzymes, receptors, and ion channels. For example, some studies have suggested that this compound may inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory mediators.
生化学的および生理学的効果
1,2,3-Thiadiazole, 5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid deriv. has been shown to exhibit various biochemical and physiological effects. For example, it has been reported to reduce the production of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). Additionally, this compound has been shown to inhibit the growth of certain bacterial and fungal species.
実験室実験の利点と制限
One of the main advantages of using 1,2,3-Thiadiazole, 5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid deriv. in lab experiments is its relatively simple synthesis method. Additionally, this compound has been shown to exhibit potent pharmacological activities at relatively low concentrations. However, one of the main limitations of using this compound is its potential toxicity, which may limit its use in certain applications.
将来の方向性
There are several future directions for the research of 1,2,3-Thiadiazole, 5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid deriv. One area of interest is the development of new synthetic methods that can improve the yield and purity of this compound. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in various fields such as medicine, agriculture, and materials science. Finally, more research is needed to assess the potential toxicity of this compound and its safety for human and environmental health.
合成法
The synthesis of 1,2,3-Thiadiazole, 5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid deriv. involves the reaction of 2-mercaptoacetic acid with various aldehydes or ketones in the presence of a catalyst such as acetic acid or hydrochloric acid. The resulting product is a white crystalline solid that can be purified through recrystallization or column chromatography.
科学的研究の応用
1,2,3-Thiadiazole, 5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid deriv. has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit various pharmacological activities such as anti-inflammatory, antimicrobial, antitumor, and anticonvulsant effects. Additionally, this compound has been investigated for its potential as a herbicide and insecticide due to its ability to inhibit the growth of certain plant and insect species.
特性
CAS番号 |
114875-57-9 |
|---|---|
製品名 |
1,2,3-Thiadiazole, 5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid deriv. |
分子式 |
C21H16N8Na2O8S4 |
分子量 |
682.6 g/mol |
IUPAC名 |
7-[[2-(2-amino-1,3-thiazol-4-yl)-2-[(1,5-dihydroxy-4-oxopyridin-2-yl)methoxyimino]acetyl]amino]-8-oxo-3-(thiadiazol-5-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C21H18N8O8S4/c22-21-24-10(7-40-21)14(26-37-4-9-1-11(30)12(31)3-28(9)36)17(32)25-15-18(33)29-16(20(34)35)8(6-39-19(15)29)5-38-13-2-23-27-41-13/h1-3,7,15,19,31,36H,4-6H2,(H2,22,24)(H,25,32)(H,34,35) |
InChIキー |
RNPRGWFDYQHVDK-PUZJMABTSA-L |
異性体SMILES |
C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)/C(=N\OCC3=CC(=O)C(=CN3O)[O-])/C4=CSC(=N4)N)C(=O)[O-])CSC5=CN=NS5.[Na+].[Na+] |
SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)C(=NOCC3=CC(=O)C(=CN3O)O)C4=CSC(=N4)N)C(=O)O)CSC5=CN=NS5 |
正規SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)C(=NOCC3=CC(=O)C(=CN3O)[O-])C4=CSC(=N4)N)C(=O)[O-])CSC5=CN=NS5.[Na+].[Na+] |
同義語 |
7-(2-(2-aminothiazole-4-yl)-2-(1,5-dihydroxy-4-pyridon-2-ylmethoxyimino)acetamido)-3-(1,2,3-thiadiazole-5-ylthiomethyl)-3-cephem-4-carboxylate KP 736 KP-736 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





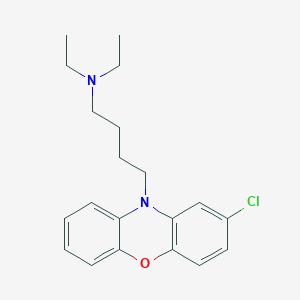


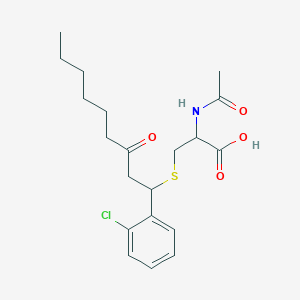


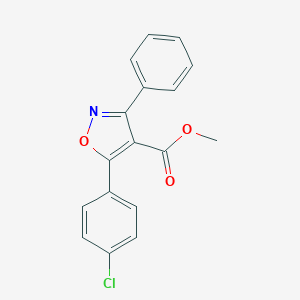
![4-Methyl-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B38866.png)
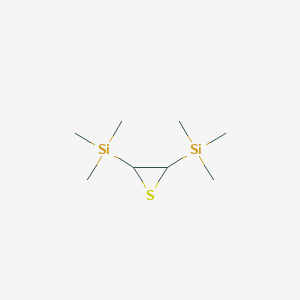

![4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline hydrochloride](/img/structure/B38869.png)
